molecular formula C6H14BrN B1482609 3,3-Dimethyl-pyrrolidine hydrobromide CAS No. 857423-44-0

3,3-Dimethyl-pyrrolidine hydrobromide

Cat. No. B1482609
CAS RN: 857423-44-0
M. Wt: 180.09 g/mol
InChI Key: FCBVYUASQXSGNT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-pyrrolidine hydrobromide is a chemical compound with the molecular formula C6H14BrN. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyl-pyrrolidine involves a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . It contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 3,3-Dimethyl-pyrrolidine, have been used in various chemical reactions. For instance, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .


Physical And Chemical Properties Analysis

The molecular weight of 3,3-Dimethyl-pyrrolidine hydrobromide is 180.09 g/mol. More detailed physical and chemical properties may be available from specialized chemical databases .

Scientific Research Applications

I will now provide a comprehensive analysis of the scientific research applications of “3,3-Dimethyl-pyrrolidine hydrobromide,” focusing on unique applications in various fields. Each section will have a clear and descriptive heading.

Drug Discovery

Pyrrolidine rings, including those in 3,3-Dimethyl-pyrrolidine hydrobromide, are a common scaffold in drug discovery due to their versatility and presence in many bioactive compounds. They can influence the pharmacokinetic and pharmacodynamic properties of pharmaceuticals .

Anticonvulsant Activity

Derivatives of pyrrolidine have been synthesized and tested for anticonvulsant activity. For example, certain compounds have shown effectiveness against seizures induced by maximal electroshock in animal models .

Antinociceptive Activities

Pyrrolidine derivatives are also evaluated for their antinociceptive activities, which is the ability to block the detection of a painful or injurious stimulus by sensory neurons .

SAR Studies

Structure-activity relationship (SAR) studies involving pyrrolidine derivatives help in understanding how the structural attributes of molecules relate to their chemical reactivity or biological activity, which is crucial for designing new drugs .

Pharmacokinetics and Pharmacodynamics

The pyrrolidine ring can be modified to alter the pharmacokinetic (absorption, distribution, metabolism, and excretion) and pharmacodynamic (biological effects) profiles of therapeutic agents .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-pyrrolidine derivatives can vary depending on the specific compound and its biological target. For example, some derivatives have been found to promote selectivity towards CK1 receptors .

Safety and Hazards

While specific safety and hazard data for 3,3-Dimethyl-pyrrolidine hydrobromide was not found, chemicals of this nature are generally considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may have acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity .

Future Directions

Pyrrolidine derivatives, including 3,3-Dimethyl-pyrrolidine, continue to be of great interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research will likely focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3,3-dimethylpyrrolidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.BrH/c1-6(2)3-4-7-5-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBVYUASQXSGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-pyrrolidine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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